Physicochemical Profiling and Application Workflows for (R)-2-(Pyrrolidin-3-yl)ethanol: A Comprehensive Guide for Drug Development
Physicochemical Profiling and Application Workflows for (R)-2-(Pyrrolidin-3-yl)ethanol: A Comprehensive Guide for Drug Development
Executive Summary
(R)-2-(Pyrrolidin-3-yl)ethanol is a highly versatile, stereochemically pure building block widely utilized in modern medicinal chemistry. Often handled as its hydrochloride salt (CAS: 1421010-54-9)[1],[2], its unique structural motif—a secondary amine embedded in a pyrrolidine ring coupled with a primary alcohol on a two-carbon tether—provides dual functional handles for orthogonal derivatization. This whitepaper details its physicochemical profile, synthetic handling, and analytical standards, serving as a definitive guide for researchers, process chemists, and drug development professionals.
Structural and Physicochemical Properties
The physicochemical behavior of (R)-2-(Pyrrolidin-3-yl)ethanol dictates its utility in drug design. The pyrrolidine nitrogen is protonated at physiological pH, enhancing aqueous solubility and serving as a key hydrogen-bond donor/acceptor in target binding pockets. The primary hydroxyl group offers a highly reactive site for etherification, esterification, or oxidation, without sterically hindering the pyrrolidine core.
Table 1: Key Physicochemical Parameters
| Parameter | Value (Free Base) | Value (HCl Salt) | Causality / Implication in Drug Design |
| Molecular Formula | C6H13NO[3] | C6H14ClNO[1] | Defines the low molecular weight scaffold. |
| Molecular Weight | 115.17 g/mol [3] | 151.63 g/mol | High ligand efficiency (LE) in fragment-based drug discovery (FBDD). |
| TPSA | 32.3 Ų[3] | N/A | Excellent membrane permeability; optimal for systemic target engagement. |
| XLogP3 (Predicted) | ~ -0.1 | N/A | High hydrophilicity; requires lipophilic capping for BBB penetration. |
| H-Bond Donors | 2 (-NH, -OH)[3] | 3 (-NH2⁺, -OH) | Facilitates strong target interactions (e.g., kinase hinge binding). |
| H-Bond Acceptors | 2 (-N-, -O-)[3] | 2 (-N-, -O-) | Contributes to aqueous solubility and receptor anchoring. |
Synthetic Pathways and Stereochemical Considerations
The synthesis of (R)-2-(Pyrrolidin-3-yl)ethanol requires rigorous stereocontrol, as the (R)-configuration at the C3 position of the pyrrolidine ring is often critical for the stereospecific binding of the final Active Pharmaceutical Ingredient (API).
Mechanistic Causality in Synthesis: The standard workflow begins with the chiral pool precursor, (R)-2-(pyrrolidin-3-yl)acetic acid. To prevent unwanted side reactions during reduction, the secondary amine must be transiently protected using a tert-butyloxycarbonyl (Boc) group. The carboxylic acid is then reduced to the primary alcohol using a strong reducing agent such as borane-tetrahydrofuran (BH3·THF). The choice of BH3·THF is preferred in process chemistry due to its chemoselectivity and milder workup conditions compared to LiAlH4, which minimizes the risk of racemization. Finally, acid-mediated deprotection (e.g., HCl in dioxane) yields the hydrochloride salt[1],[2].
Synthetic workflow for (R)-2-(Pyrrolidin-3-yl)ethanol highlighting stereocenter preservation.
Analytical Workflows and Protocol Standards
Ensuring the enantiomeric purity of (R)-2-(Pyrrolidin-3-yl)ethanol is paramount, as trace amounts of the (S)-enantiomer can drastically alter the pharmacological profile of the downstream API.
Protocol: Chiral HPLC Methodology for Enantiomeric Purity
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Sample Preparation : Dissolve the compound in HPLC-grade ethanol to a concentration of 1.0 mg/mL.
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Self-validating step: Ensure complete dissolution; any particulate matter suggests salt precipitation, which requires the addition of 0.1% diethylamine (DEA) to the diluent to free the base.
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Column Selection : Utilize an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 4.6 x 250 mm, 5 µm). The immobilized nature allows the use of diverse solvents without degrading the chiral selector.
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Mobile Phase Preparation : Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
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Causality: The addition of 0.1% DEA is critical. Without it, the basic pyrrolidine nitrogen will interact with residual silanols on the silica support, causing severe peak tailing and obscuring the separation of the enantiomers.
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Chromatographic Conditions : Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
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Detection : Monitor via UV at 210 nm. Due to the lack of strong chromophores on the pyrrolidine ring, low-wavelength UV or an Evaporative Light Scattering Detector (ELSD) is required for accurate integration.
Step-by-step chiral HPLC methodology for enantiomeric excess determination.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Implications
The physicochemical properties of [4] heavily influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives.
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Absorption : With a TPSA of 32.3 Ų[3] and a molecular weight well below 500 Da, this scaffold perfectly aligns with Lipinski's Rule of Five, ensuring excellent passive intestinal absorption.
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Distribution : The low LogP restricts the unmodified scaffold from crossing the blood-brain barrier (BBB). For CNS indications, the primary hydroxyl or the secondary amine must be functionalized with lipophilic moieties (e.g., fluorinated aromatics) to increase the overall LogP to the optimal 2.0–3.0 range.
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Metabolism : The primary alcohol is a potential site for Phase I oxidation (to the corresponding aldehyde and carboxylic acid) or Phase II glucuronidation. If metabolic liability is observed in in vitro microsome assays, bioisosteric replacement or steric shielding of the hydroxyl group is recommended.
References
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ChemSrc . "(R)-2-(pyrrolidin-3-yl)ethanol hydrochloride (CAS: 1421010-54-9)". ChemSrc Database. URL:[Link]
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National Center for Biotechnology Information . "PubChem Compound Summary for CID 12612441, 2-(Pyrrolidin-3-yl)ethan-1-ol". PubChem. URL:[Link]
Sources
- 1. CAS#:1421010-54-9 | (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride | Chemsrc [chemsrc.com]
- 2. CAS#:1421010-54-9 | (R)-2-(pyrrolidin-3-yl)ethanol hydrochloride | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 2-(Pyrrolidin-3-yl)ethan-1-ol | C6H13NO | CID 12612441 - PubChem [pubchem.ncbi.nlm.nih.gov]
